molecular formula C7H3NS2 B592365 Thieno[3,2-b]thiophene-2-carbonitrile CAS No. 40985-58-8

Thieno[3,2-b]thiophene-2-carbonitrile

Cat. No. B592365
CAS RN: 40985-58-8
M. Wt: 165.228
InChI Key: UPRBPGCXCNBTQH-UHFFFAOYSA-N
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Description

Thieno[3,2-b]thiophene-2-carbonitrile, also known as 2-Cyanothieno[3,2-b]thiophene, is a member of the fused thiophenes family. These compounds are electron-rich and structurally rigid with extended π-conjugation, making them good candidates for adjusting the band gap of organic polymer semiconducting materials .


Synthesis Analysis

Thieno[3,2-b]thiophene-2-carbonitrile is used as an intermediate for the synthesis of small molecules and polymers in the application of organic field-effect transistors (OFETs), and as organic photovoltaic devices (OPV) interface layers as HTL or ETL materials . The synthesis of thiophene derivatives often involves heterocyclization of various substrates .


Molecular Structure Analysis

The molecular structure of Thieno[3,2-b]thiophene-2-carbonitrile is characterized by a fused thiophene ring system, which is electron-rich and structurally rigid with extended π-conjugation .


Chemical Reactions Analysis

Thieno[3,2-b]thiophene-2-carbonitrile is involved in various chemical reactions. For instance, it is used in the synthesis of 3,6-bis(thieno[3,2-b]thiophen-5-yl)-2,5-bispyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione . More details about its chemical reactions can be found in the literature .

Scientific Research Applications

Organic Field-Effect Transistors (OFETs)

Thieno[3,2-b]thiophene-2-carbonitrile: is utilized as an intermediate in the synthesis of small molecules and polymers for OFETs . These transistors are pivotal in the development of next-generation electronic devices due to their flexibility, lightweight, and potential for low-cost production.

Organic Photovoltaic Devices (OPVs)

In the realm of solar energy, this compound serves as an interface layer material for OPVs. It’s used in both hole transport layers (HTL) and electron transport layers (ETL), contributing to the efficiency and stability of solar cells .

Corrosion Inhibition

The thiophene derivatives, including Thieno[3,2-b]thiophene-2-carbonitrile , are known to act as corrosion inhibitors . This application is crucial in industrial chemistry to protect metals and alloys from corrosive processes.

Organic Light-Emitting Diodes (OLEDs)

This compound plays a significant role in the fabrication of OLEDs . OLED technology is widely used in display and lighting systems due to its advantages over traditional LEDs, such as higher brightness and lower energy consumption.

Pharmacological Properties

Thiophene derivatives exhibit a range of pharmacological properties. While specific data on Thieno[3,2-b]thiophene-2-carbonitrile might be limited, its structural analogs have shown anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Material Science

In material science, Thieno[3,2-b]thiophene-2-carbonitrile contributes to the advancement of organic semiconductors . These materials are essential for developing flexible electronic components.

Synthesis of Biologically Active Compounds

The compound is also involved in the synthesis of biologically active compounds. Its incorporation into various molecular frameworks can lead to the development of new drugs with improved efficacy and reduced side effects .

Advanced Compound Development

Medicinal chemists utilize thiophene-based analogs, like Thieno[3,2-b]thiophene-2-carbonitrile , to develop advanced compounds with a variety of biological effects . This process often involves heterocyclization of various substrates to achieve the desired properties.

Mechanism of Action

The mechanism of action of Thieno[3,2-b]thiophene-2-carbonitrile is primarily related to its role in adjusting the band gap of organic polymer semiconducting materials . It is used as an intermediate in the synthesis of small molecules and polymers for applications in OFETs and OPVs .

Safety and Hazards

Thieno[3,2-b]thiophene-2-carbonitrile is associated with certain hazards. It has been classified under GHS07 and has hazard statements H302, H315, H319, H335. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

Thieno[3,2-b]thiophene-2-carbonitrile has potential applications in the field of organic semiconductors, OFETs, and solar cells . Future research may focus on exploring its properties and applications in these areas .

properties

IUPAC Name

thieno[3,2-b]thiophene-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3NS2/c8-4-5-3-7-6(10-5)1-2-9-7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRBPGCXCNBTQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1SC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80716950
Record name Thieno[3,2-b]thiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thieno[3,2-b]thiophene-2-carbonitrile

CAS RN

40985-58-8
Record name Thieno[3,2-b]thiophene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Thieno[3,2-b]thiophene-2-carbonitrile
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